2-phenylpyridin-3-amine Hydrochloride

Description

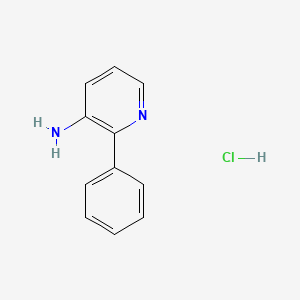

2-Phenylpyridin-3-amine hydrochloride (CAS 219121-62-7) is a pyridine derivative characterized by a phenyl group at the 2-position and an amino group at the 3-position of the pyridine ring. Its molecular formula is C₁₁H₁₁ClN₂, with a molecular weight of 210.68 g/mol (calculated). This compound typically exists as a white to off-white crystalline solid, exhibiting solubility in water and organic solvents due to its hydrochloride salt form . Its structural features suggest utility in medicinal chemistry, particularly for targeting receptors or enzymes .

Properties

IUPAC Name |

2-phenylpyridin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2.ClH/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9;/h1-8H,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUPIONDVKXCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376447 | |

| Record name | 2-phenylpyridin-3-amine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219121-62-7 | |

| Record name | 2-phenylpyridin-3-amine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 219121-62-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylpyridin-3-amine Hydrochloride typically involves the reaction of 2-phenylpyridine with ammonia or an amine source under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, where 2-phenylpyridine is reacted with an amine source in the presence of a palladium catalyst . Another method involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-phenylpyridin-3-amine Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: It can undergo substitution reactions, particularly in the presence of halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halides, alkylating agents, and other electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that derivatives of 2-phenylpyridin-3-amine exhibit significant activity against various cancer cell lines. For instance, compounds with modifications at the pyridine ring have been evaluated for their ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. A study demonstrated that specific derivatives could effectively inhibit FGFR signaling pathways, showcasing their potential as anticancer agents .

1.2 Neuroprotective Effects

Some derivatives of 2-phenylpyridin-3-amine have shown promise in neuroprotection. They have been studied for their ability to modulate neurotransmitter systems and provide protective effects against neurodegenerative diseases. This application is particularly relevant in developing treatments for conditions like Alzheimer's disease and Parkinson's disease.

1.3 Sphingosine Kinase Inhibition

The compound has also been explored as a potential inhibitor of sphingosine kinase, an enzyme involved in sphingolipid metabolism linked to cancer progression and inflammation. Studies have highlighted the efficacy of certain derivatives in inhibiting sphingosine kinase activity, suggesting a role in therapeutic strategies against cancer and inflammatory diseases .

Materials Science Applications

2.1 Organic Light Emitting Diodes (OLEDs)

2-Phenylpyridin-3-amine hydrochloride and its derivatives are being investigated as ligands in the formation of metal complexes for use in organic light-emitting diodes. The fluorescence properties of these compounds make them suitable candidates for enhancing the efficiency of OLEDs. Research has shown that metal complexes formed with 2-phenylpyridine can exhibit tunable photophysical properties, which are crucial for developing advanced optoelectronic devices .

2.2 Photovoltaic Applications

The compound's ability to form stable complexes with metals such as iridium has led to its exploration in photovoltaic applications. These complexes can potentially improve the performance of solar cells by enhancing light absorption and energy conversion efficiency.

Cosmetic Formulations

3.1 Skin Care Products

In the cosmetic industry, 2-phenylpyridin-3-amine is being utilized for its potential skin benefits. Its incorporation into formulations aims to enhance skin hydration and provide anti-aging effects due to its antioxidant properties. Recent studies have focused on developing topical formulations that leverage its chemical properties to improve skin texture and appearance .

3.2 Stability and Efficacy Testing

Cosmetic formulations containing this compound undergo rigorous testing to ensure safety and efficacy before market release. Studies have emphasized the importance of evaluating the bioavailability of active ingredients in topical products, which is crucial for determining their effectiveness on skin layers .

| Compound | Target | IC50 (nM) | Effect |

|---|---|---|---|

| Compound A | FGFR1 | 7 | Inhibition of cell proliferation |

| Compound B | FGFR2 | 9 | Induction of apoptosis |

| Compound C | SphK1 | 50 | Anti-inflammatory effects |

Table 2: Fluorescent Properties of Metal Complexes

| Complex Type | Emission Wavelength (nm) | Quantum Yield |

|---|---|---|

| Iridium Complex with 2-Phenylpyridine | 480 | 0.44 |

| Platinum Complex with Fluorinated Ligand | 500 | 0.34 |

Mechanism of Action

The mechanism of action of 2-phenylpyridin-3-amine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Key Observations:

- Substituent Position : The position of substituents significantly impacts properties. For example, the phenyl group at C2 in 2-phenylpyridin-3-amine enhances hydrophobicity compared to fluorine at C2 in 2-fluoropyridin-3-amine .

- Biological Relevance : Fluorine and chloro substituents (e.g., in and compounds) are common in drug design for tuning metabolic stability and binding affinity .

Research Findings and Implications

Substituent Effects: Phenyl vs. Fluorine: The phenyl group in 2-phenylpyridin-3-amine increases lipophilicity, which may enhance membrane permeability compared to smaller substituents like fluorine .

Solubility and Formulation: Hydrochloride salts (common in these compounds) improve water solubility, facilitating intravenous administration. However, bulky substituents (e.g., in ) may necessitate formulation adjustments .

Drug Development Potential: The structural versatility of this compound allows for derivatization at the amino or phenyl groups, enabling optimization for specific therapeutic targets .

Biological Activity

2-Phenylpyridin-3-amine hydrochloride, a compound with diverse biological activities, has gained attention in various fields of research, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a phenyl group and an amine functional group. This structure contributes to its interaction with biological targets, influencing its pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. The mechanism of action likely involves the inhibition of key enzymes or receptors involved in microbial proliferation. For instance, studies suggest that it may bind to specific enzymes, disrupting metabolic pathways essential for microbial survival.

Anticancer Activity

The compound has also demonstrated promising anticancer activity. In vitro studies have reported cytotoxic effects against several cancer cell lines, including breast (MCF-7), ovarian (A2780), and colon (HCT116) cancers. The IC50 values for these activities range significantly, indicating varying potency depending on the cellular context. For example, one study identified an IC50 value as low as 1.18 µM for certain derivatives in ovarian cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial and cancer cell metabolism.

- Receptor Binding : It can act as a ligand for various receptors, modulating their activity and influencing cellular responses.

- Cell Cycle Interference : Some studies suggest that it disrupts the cell cycle in cancer cells, leading to apoptosis .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound derivatives. Modifications at specific positions on the phenyl or pyridine rings can enhance biological activity:

| Substituent Position | Effect on Activity |

|---|---|

| Para position | Increased potency against fungi |

| Meta position | Variable effects on cytotoxicity |

| Ortho position | Reduced binding affinity |

For instance, compounds with electronegative substituents at the para position have shown improved antifungal activity due to enhanced lipophilicity and better interaction with target sites .

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives of this compound against NIH/3T3 cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, showcasing their potential as effective anticancer agents .

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was assessed against Candida albicans and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antifungal agents like ketoconazole, suggesting its viability as a therapeutic alternative.

Q & A

Basic Questions

Q. What are the recommended safety precautions when handling 2-phenylpyridin-3-amine hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct experiments in a fume hood to avoid inhalation of dust or vapors .

- Spill Management : Use inert absorbents (e.g., sand) to contain spills and dispose of waste via authorized hazardous waste contractors .

- Storage : Store in sealed containers under dry, ventilated conditions away from incompatible substances (e.g., strong oxidizers) .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer :

- Direct Amination : React 3-bromo-2-phenylpyridine with aqueous ammonia under catalytic Cu(I) conditions, followed by HCl neutralization to form the hydrochloride salt .

- Reductive Pathways : Reduce 2-phenylpyridine-3-nitro derivatives using hydrogen gas and palladium catalysts, followed by HCl treatment .

- Example Reaction Table :

| Step | Reagents/Conditions | Yield | Byproducts |

|---|---|---|---|

| Nitro reduction | H₂ (1 atm), Pd/C, ethanol, 25°C | 85% | Trace amines |

| Salt formation | HCl (conc.), ethanol, 0°C | 95% | None |

Q. What are the key considerations for storage and stability of this compound?

- Methodological Answer :

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to prevent hydrolysis .

- Temperature : Store at 2–8°C for long-term stability; avoid repeated freeze-thaw cycles .

- Light Sensitivity : Protect from UV exposure by using amber glass vials .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound while minimizing byproduct formation?

- Methodological Answer :

- Catalyst Screening : Test palladium, nickel, or copper catalysts for reductive amination efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, acetonitrile) to reduce side reactions .

- pH Control : Maintain pH 4–6 during HCl salt formation to avoid over-acidification and degradation .

- Case Study : A 5-step chain reaction (reduction, etherification, amination) achieved 92% yield by substituting dimethylamine for ammonia and optimizing stoichiometry .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to quantify purity (>98%) and detect impurities .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and high-resolution mass spectrometry (HRMS) .

- Titration : Determine chloride content potentiometrically using silver nitrate .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR or MS) when analyzing derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Compare data with computational predictions (e.g., DFT simulations for NMR shifts) .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated or oxidized species) that may skew results .

- Case Example : A study resolved conflicting NMR signals by isolating intermediates and verifying assignments via 2D-COSY .

Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Assay Standardization : Use internal controls (e.g., reference inhibitors) to normalize enzyme inhibition assays .

- Dose-Response Analysis : Perform IC₅₀ studies across multiple concentrations to account for batch-to-batch variability .

- Meta-Analysis : Statistically aggregate data from peer-reviewed studies to identify trends (e.g., logP correlations with membrane permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.